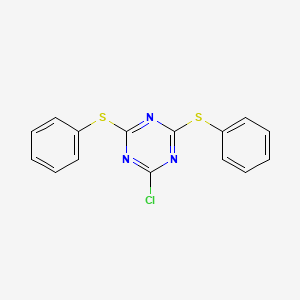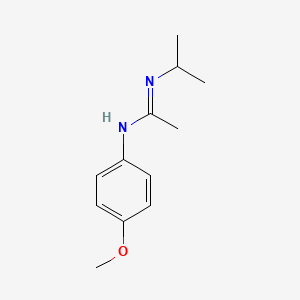
1,5-Diethenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethenylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethylene groups attached to the 1 and 5 positions of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diethenylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 1,5-dibromonaphthalene with vinyl magnesium bromide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diethenylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,5-Diethenylnaphthalene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers.
Materials Science: Its derivatives are explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing into its potential as a building block for pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of high-performance materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 1,5-diethenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the ethylene groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of ethylene groups and is used in dye synthesis and supramolecular chemistry.
1,5-Diaminonaphthalene: Featuring amino groups, it is used in the synthesis of polymers and dyes.
Uniqueness
1,5-Diethenylnaphthalene is unique due to its ethylene groups, which confer distinct reactivity and make it suitable for polymerization and other addition reactions. This sets it apart from other naphthalene derivatives that may not have the same versatility in chemical synthesis and applications .
Eigenschaften
CAS-Nummer |
46263-17-6 |
|---|---|
Molekularformel |
C14H12 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1,5-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2 |
InChI-Schlüssel |
JQKOWSFGWIKBDS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2C=CC=C(C2=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



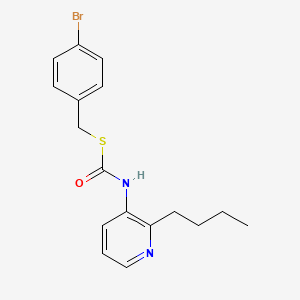

![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)
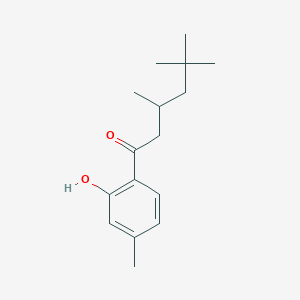
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
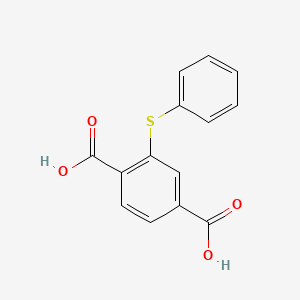
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
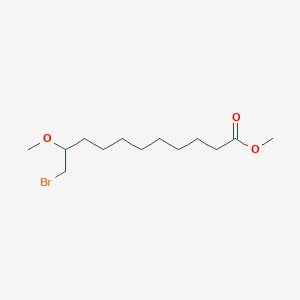
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
